molecular formula C8H15NO2 B14022366 Methyl trans-1,4-dimethylpyrrolidine-3-carboxylate

Methyl trans-1,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B14022366
M. Wt: 157.21 g/mol
InChI Key: LCTYYXKRCCSBLL-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-1,4-dimethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This compound is characterized by its unique structural features, including a trans-configuration and methyl substituents at the 1 and 4 positions of the pyrrolidine ring.

Preparation Methods

The synthesis of methyl trans-1,4-dimethylpyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-benzylazomethine ylide with methyl ferulate in the presence of a boric acid catalyst can yield the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl trans-1,4-dimethylpyrrolidine-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds with potential therapeutic effects. Additionally, it is used in the pharmaceutical industry for drug discovery and development .

Mechanism of Action

The mechanism of action of methyl trans-1,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl trans-1,4-dimethylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as pyrrolidinones and pyrrolizines. These compounds share the pyrrolidine core structure but differ in their substituents and functional groups. The unique trans-configuration and methyl substituents of this compound contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3R,4R)-1,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

LCTYYXKRCCSBLL-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)OC)C

Canonical SMILES

CC1CN(CC1C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.